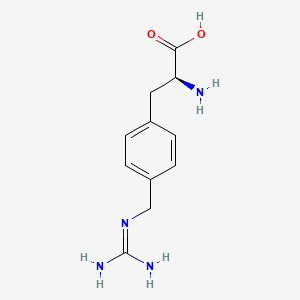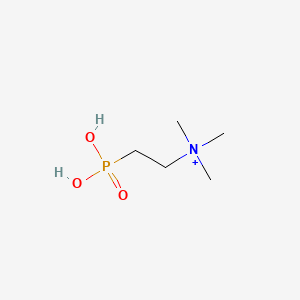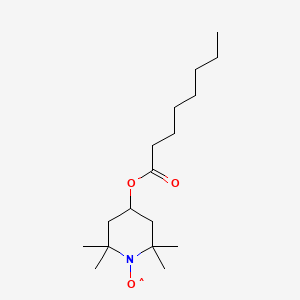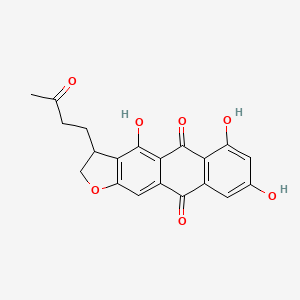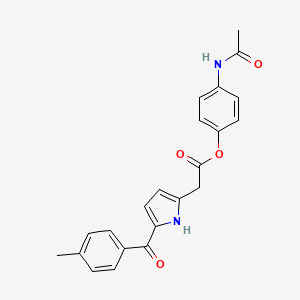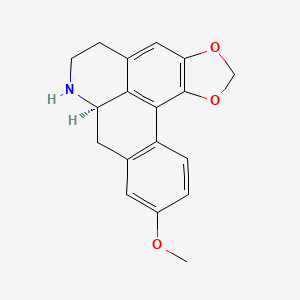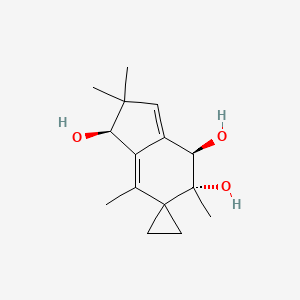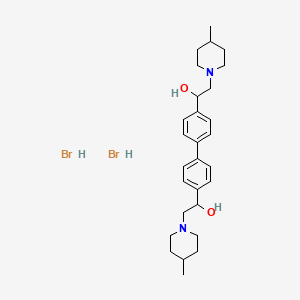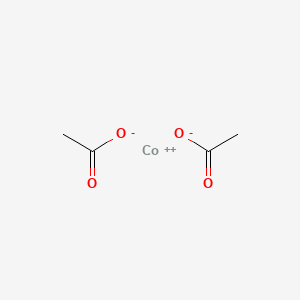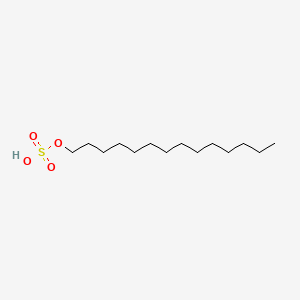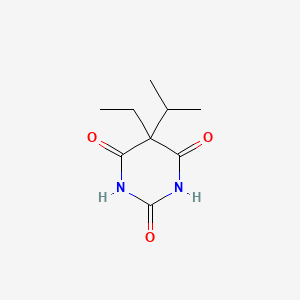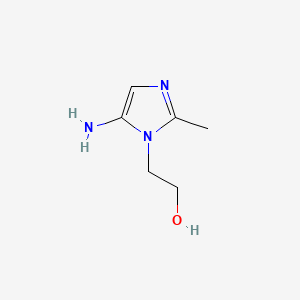
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole
Overview
Description
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole, also known as HEAI, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This molecule has been synthesized using different methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Metronidazole and Its Metabolites
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole is a major component of metronidazole, a widely used antibacterial agent for treating anaerobic infections. The metabolites of metronidazole have been a significant focus in research. Studies include the determination of metronidazole and its major metabolites in biological fluids, investigating their pharmacokinetic properties and their presence in urinary excretion (Gulaid et al., 1978).
Electro-organic Synthesis
Research has been conducted on the electro-organic synthesis of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole derivatives. This involves the synthesis under acidic conditions and the study of their electrochemical properties, which has implications for the development of novel compounds and their applications in various fields (D. K. Sharma et al., 2009).
Divergent Synthesis
There is interest in the divergent synthesis of 2-aminoimidazoles from related compounds. This research area explores the synthesis routes and chemical transformations that lead to various substituted 2-aminoimidazoles, expanding the chemical diversity and potential applications of these compounds (Ermolat'ev & Van der Eycken, 2008).
Antineoplastic and Antifilarial Agents
Studies have explored the synthesis and biological activity of certain alkyl derivatives of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole, showing potential as antineoplastic and antifilarial agents. This research area focuses on the chemical modifications of the compound and its effects on cell growth and parasitic infections (Ram et al., 1992).
Genotoxic Effects Studies
Investigations into the genotoxic effects of metronidazole and its metabolites, including 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole, have been conducted. These studies assess the potential genetic toxicity of these compounds on human cells, which is crucial for understanding their safety profile (Lambert et al., 1979).
Antibiofilm Agents
There is research on the synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents. This area explores the potential of 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole derivatives in enhancing the effectiveness of antibiotics against biofilms, which has significant implications for treating drug-resistant infections (Rogers et al., 2010).
properties
IUPAC Name |
2-(5-amino-2-methylimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5-8-4-6(7)9(5)2-3-10/h4,10H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXFXNMDRJRTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233077 | |
| Record name | 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole | |
CAS RN |
84145-87-9 | |
| Record name | 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxyethyl)-2-methyl-5-aminoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



